![molecular formula C12H17BrO2 B8538636 1-BROMO-4-[[(2S)-3-METHOXY-2-METHYLPROPOXY]METHYL]BENZENE](/img/structure/B8538636.png)
1-BROMO-4-[[(2S)-3-METHOXY-2-METHYLPROPOXY]METHYL]BENZENE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-BROMO-4-[[(2S)-3-METHOXY-2-METHYLPROPOXY]METHYL]BENZENE is an organic compound with the molecular formula C12H17BrO2 It is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom and a 3-methoxy-2-methylpropoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-BROMO-4-[[(2S)-3-METHOXY-2-METHYLPROPOXY]METHYL]BENZENE typically involves a multi-step process. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of benzene with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Reduction: The acylated product is then reduced to form the corresponding alkane.
Bromination: The final step involves the bromination of the benzene ring using bromine or a bromine-containing reagent.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-BROMO-4-[[(2S)-3-METHOXY-2-METHYLPROPOXY]METHYL]BENZENE undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to form alkanes.
Common Reagents and Conditions:
Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Major Products:
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include alcohols and ketones.
Reduction: Products include alkanes and dehalogenated compounds.
Applications De Recherche Scientifique
1-BROMO-4-[[(2S)-3-METHOXY-2-METHYLPROPOXY]METHYL]BENZENE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-BROMO-4-[[(2S)-3-METHOXY-2-METHYLPROPOXY]METHYL]BENZENE involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom acts as a leaving group, allowing the compound to participate in various substitution reactions. The methoxy and methylpropoxy groups influence the electron density of the benzene ring, affecting its reactivity .
Comparaison Avec Des Composés Similaires
- 1-Bromo-3,4-(methylenedioxy)benzene
- 4-Bromo-1,2-(methylenedioxy)benzene
- 4-Bromophenyl methyl sulfone
Uniqueness: 1-BROMO-4-[[(2S)-3-METHOXY-2-METHYLPROPOXY]METHYL]BENZENE is unique due to the presence of both a bromine atom and a 3-methoxy-2-methylpropoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity patterns, making it valuable for specific synthetic applications and research studies.
Propriétés
Formule moléculaire |
C12H17BrO2 |
|---|---|
Poids moléculaire |
273.17 g/mol |
Nom IUPAC |
1-bromo-4-[(3-methoxy-2-methylpropoxy)methyl]benzene |
InChI |
InChI=1S/C12H17BrO2/c1-10(7-14-2)8-15-9-11-3-5-12(13)6-4-11/h3-6,10H,7-9H2,1-2H3 |
Clé InChI |
RWPUBXVEDLEIPS-UHFFFAOYSA-N |
SMILES canonique |
CC(COC)COCC1=CC=C(C=C1)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
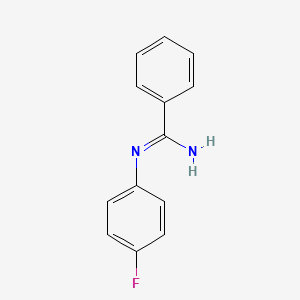
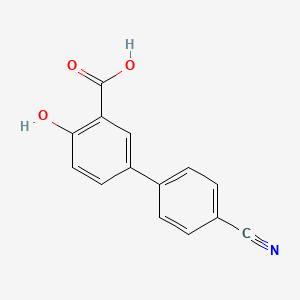
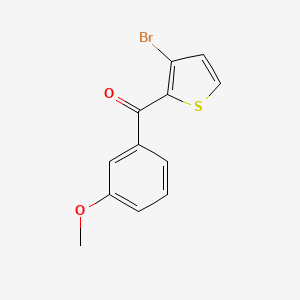
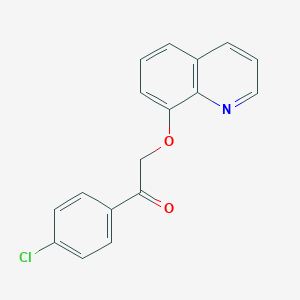
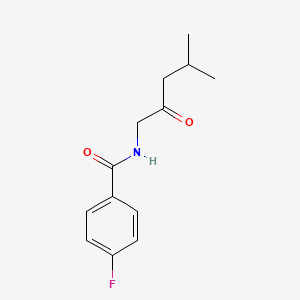
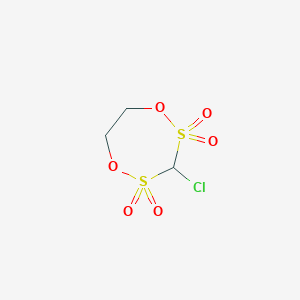
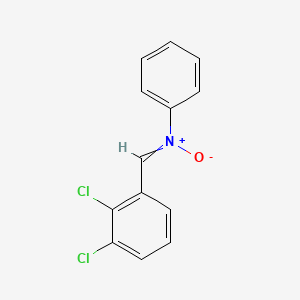
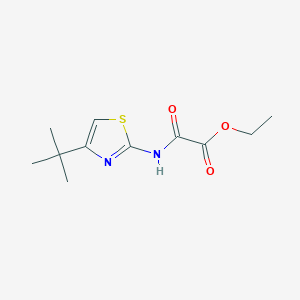
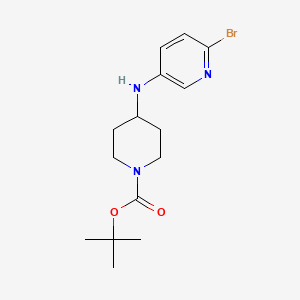
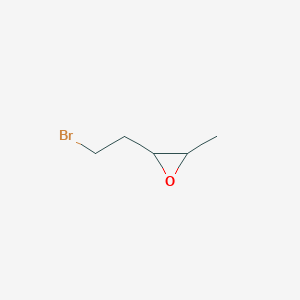
![8-Cyclohexyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8538617.png)
![(R)-4-Amino-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one](/img/structure/B8538618.png)
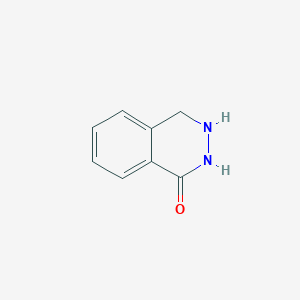
![4-Methoxy-3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B8538626.png)
